molecular formula C21H15ClN4O2S B11644888 N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

Cat. No.: B11644888
M. Wt: 422.9 g/mol
InChI Key: DVZXRJRVZNKPLK-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as cell growth inhibition or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C21H15ClN4O2S/c1-12-4-6-13(7-5-12)19(27)26-21(29)24-14-8-9-16(22)15(11-14)20-25-18-17(28-20)3-2-10-23-18/h2-11H,1H3,(H2,24,26,27,29)

InChI Key

DVZXRJRVZNKPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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